2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene
Description
Properties
IUPAC Name |
2-bromo-4-methyl-1-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZJFZHICRGAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the bromination of 4-methylphenol followed by etherification with 2-methylprop-2-en-1-ol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The etherification step can be catalyzed by a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene derivatives.
Oxidation: Formation of 2-bromo-4-methylbenzoic acid.
Reduction: Formation of 4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene serves as a valuable intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, enabling chemists to develop new compounds with desired properties.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in drug development.
Medicinal Chemistry
The compound is being investigated for its potential use in drug development:
- Pharmacophore Exploration : Its structural features may serve as a pharmacophore in designing new therapeutic agents targeting specific biological pathways.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals:
- Chemical Manufacturing : It is involved in synthesizing materials used in coatings, adhesives, and other chemical products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. |
| Study B | Drug Development | Explored the compound's role as a pharmacophore leading to the synthesis of novel drug candidates with enhanced efficacy. |
| Study C | Synthetic Pathways | Investigated alternative synthetic routes that improve yield and reduce environmental impact during production. |
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- Positional Isomer: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS: 5820-27-9) differs only in the placement of the bromine atom (position 1 vs. 2) and lacks the 4-methyl group. Its molecular formula is C₁₀H₁₁BrO (MW: 227.1 g/mol).
- 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene : Replacing the allyloxy group with a propargyloxy group (prop-2-ynyloxy) alters electronic properties. The propargyl group’s sp-hybridized carbon may enhance conjugation, affecting biological activity. This compound demonstrated antibacterial activity against Bacillus subtilis (IC₅₀: 79.9) .
Ether Group Variations
- 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0): Features methoxy and methoxymethoxy groups instead of allyloxy. The absence of unsaturated bonds in the ether substituent likely improves stability but reduces reactivity in polymerization or addition reactions .
- 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0): Contains a longer, flexible 3-methoxypropoxy chain. The increased chain length may enhance solubility in polar solvents compared to the rigid allyloxy group .
Yield and Selectivity
- 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene : Synthesized in 84% yield via bromoethoxy substitution, demonstrating high efficiency for saturated ethers .
- Propargyloxy Derivatives : Lower yields (e.g., 55–85%) reflect competing side reactions, such as alkyne oligomerization .
Physicochemical Properties
Crystallography and Stability
- While crystal data for the target compound is unavailable, related structures (e.g., 2-{[(2-methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-1,2,4-triazine-3,5-dione) show planar aromatic rings with hydrogen bonding stabilizing the lattice.
Solubility and Reactivity
- Allyloxy vs. Methoxy : The allyl group’s hydrophobicity may reduce water solubility compared to methoxy derivatives. However, its unsaturated bond enables participation in Diels-Alder reactions, expanding synthetic utility .
Biological Activity
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene, also known as 1-bromo-4-(2-methylprop-2-enoxy)benzene, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | 1-bromo-4-(2-methylprop-2-enoxy)benzene |
| PubChem CID | 235995 |
| Appearance | Liquid |
| Boiling Point | 270.5°C |
| Flash Point | 116.9°C |
| Density | 1.304 g/cm³ |
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. The compound features a bromine atom and an ether functional group that may influence its reactivity and interaction with cellular components.
Potential Mechanisms:
- Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by affecting signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : Some derivatives exhibit the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Case Studies and Experimental Evidence
Recent studies have explored the biological implications of compounds similar to this compound:
-
Antitumor Effects : A study demonstrated that related compounds could inhibit cell viability in malignant pleural mesothelioma (MPM) models, suggesting potential applications in cancer therapy .
- Methodology : The study utilized cell viability assays and Western blot analysis to assess the effects on cell proliferation and signaling pathways.
- Results : The combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor) showed enhanced antitumor activity compared to either agent alone.
- Inflammatory Response Modulation : Another research highlighted how similar phenolic compounds could block pro-inflammatory cell activation events, indicating a potential role in managing inflammatory diseases .
- Oxidative Stress Response : Research has indicated that phenolic compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene?
- Methodological Answer : The compound is synthesized via bromination and etherification. A typical route involves:
Bromination : Reacting 4-methylphenol with N-bromosuccinimide (NBS) in acetonitrile under reflux to introduce bromine at the ortho position.
Etherification : Using 2-methylprop-2-en-1-ol and a base (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO) to substitute the hydroxyl group with the allyl ether moiety.
Key parameters: Temperature (60–80°C), reaction time (12–24 hrs), and inert atmosphere (N₂) to prevent oxidation. Yield optimization requires careful stoichiometric control of NBS and alcohol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The allyl ether group (δ 4.5–5.5 ppm for protons, δ 70–80 ppm for carbons) and bromine’s deshielding effect on adjacent carbons are diagnostic.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 241.13 for [M+H]⁺).
- IR Spectroscopy : Identify C-Br (500–600 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond lengths using SHELXL .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via broth microdilution to determine minimum inhibitory concentrations (MICs). Use non-brominated analogs as controls to assess bromine’s role .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) at 10–100 µM doses. Compare IC₅₀ values with structural analogs to identify activity trends .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions and improves purity by maintaining precise temperature/pressure control.
- Catalyst Screening : Test Pd/C or Ni catalysts for selective etherification.
- Solvent Optimization : Replace DMSO with less viscous solvents (e.g., THF) to enhance mixing.
- In-line Analytics : Use HPLC to monitor intermediate formation and adjust parameters in real time .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Hydrogen Bond Analysis : Map interactions (e.g., O–H···O) to validate packing motifs. For example, the allyl ether group may form weak C–H···π interactions, requiring anisotropic displacement parameter (ADP) adjustments .
- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry elements .
Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atom’s electron-withdrawing effect enhances aryl halide reactivity.
- Experimental Validation : React with phenylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%, 80°C, 12 hrs). Monitor regioselectivity via GC-MS and compare with computational predictions .
Q. What advanced techniques differentiate this compound from its structural isomers?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the methyl group (δ 2.3 ppm) and allyl protons to confirm substitution pattern.
- Crystallographic Comparison : Analyze unit cell parameters (e.g., space group P1 vs. P2₁/c) and hydrogen-bonding networks. For example, meta-substituted isomers lack the planar 1,2,4-triazine ring observed in ortho analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
